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Compound of Interest

Compound Name: 3-Methoxyphenylacetone

Cat. No.: B143000 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization-mass spectrometry

(EI-MS) fragmentation pattern of 3-methoxyphenylacetone. The information herein is

intended to support researchers and professionals in drug development and related scientific

fields in the identification and characterization of this compound. This document outlines the

key mass spectral data, the experimental protocol for its acquisition, and a proposed

fragmentation pathway.

Executive Summary
3-Methoxyphenylacetone, also known as 1-(3-methoxyphenyl)propan-2-one, is a chemical

compound with the molecular formula C₁₀H₁₂O₂ and a molecular weight of approximately

164.20 g/mol .[1][2] Its characterization by mass spectrometry is crucial for its identification in

various applications, including as a precursor in the synthesis of certain amphetamines.[3]

Under electron ionization, 3-methoxyphenylacetone undergoes predictable fragmentation,

yielding a characteristic mass spectrum. The primary fragmentation processes involve benzylic

cleavage and subsequent rearrangements, leading to a prominent base peak and several

diagnostic ions.
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The electron ionization mass spectrum of 3-methoxyphenylacetone is characterized by

several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and

relative abundance of the most significant ions, are summarized in the table below. This data is

compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry

Data Center.[1]

m/z Relative Abundance (%) Proposed Ion Structure

43 100 [CH₃CO]⁺

91 35-45 [C₇H₇]⁺

121 75-85 [CH₃OC₇H₆]⁺

164 5-15 [C₁₀H₁₂O₂]⁺• (Molecular Ion)

Experimental Protocol
The mass spectral data for 3-methoxyphenylacetone is typically acquired using a Gas

Chromatography-Mass Spectrometry (GC-MS) system. The following protocol outlines a

standard methodology for this analysis.

3.1 Instrumentation

Gas Chromatograph: A system such as an HP-5890 GC, or equivalent, equipped with a

capillary column suitable for separating semi-volatile organic compounds (e.g., a stationary

phase like Rtx-1 or Rtx-200).

Mass Spectrometer: A mass selective detector, such as an HP-5970 MSD, or an equivalent

single-quadrupole or ion trap mass spectrometer.

3.2 GC-MS Parameters

Injection Mode: Splitless or split injection.

Injector Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Oven Temperature Program:

Initial temperature: 70 °C, hold for 2 minutes.

Ramp: Increase to 280 °C at a rate of 10 °C/min.

Final hold: Hold at 280 °C for 5 minutes.

Transfer Line Temperature: 280 °C.

3.3 Mass Spectrometry Parameters

Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.

Source Temperature: 230 °C.

Scan Range: m/z 40-450.

Solvent Delay: 3-5 minutes to prevent filament damage from the sample solvent.

3.4 Sample Preparation A dilute solution of 3-methoxyphenylacetone in a suitable volatile

solvent (e.g., methanol or ethyl acetate) is prepared at a concentration of approximately 1

mg/mL. A 1 µL aliquot of this solution is then injected into the GC-MS system.

Fragmentation Pathway Analysis
The fragmentation of 3-methoxyphenylacetone upon electron ionization follows logical

pathways characteristic of ketones and aromatic ethers. The proposed fragmentation

mechanism is initiated by the removal of an electron from the molecule to form the molecular

ion (m/z 164).

The primary and most favored fragmentation is the alpha-cleavage of the carbon-carbon bond

adjacent to the carbonyl group (benzylic cleavage). This results in the formation of the stable

acetyl cation ([CH₃CO]⁺) at m/z 43, which is observed as the base peak in the spectrum, and a

neutral 3-methoxybenzyl radical.
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An alternative fragmentation pathway involves the formation of the 3-methoxybenzyl cation at

m/z 121. This ion is highly abundant due to the resonance stabilization afforded by the aromatic

ring and the methoxy group.

The ion at m/z 91 is likely the tropylium ion, a common and stable fragment in the mass spectra

of compounds containing a benzyl moiety. It is formed from the m/z 121 precursor through the

loss of a neutral formaldehyde (CH₂O) molecule via a rearrangement process.

The following diagram illustrates the proposed fragmentation pathways.
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Caption: Proposed EI-MS fragmentation pathway for 3-methoxyphenylacetone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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